4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Overview
Description
4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for various biological activities, such as antioxidant activity . These compounds typically interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Imidazole-containing compounds, which share structural similarities with eim08-19797, have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that eim08-19797 may also produce diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include α-bromoketones, 2-aminopyridine, and various catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and various catalysts (e.g., I2, TBHP). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules containing pyridine, thiazole, or pyrrole rings, such as:
Imidazole: Known for its broad range of chemical and biological properties, including antibacterial and antifungal activities .
Pyridine derivatives: Often used in pharmaceuticals and agrochemicals due to their diverse biological activities .
Thiazole derivatives: Known for their antimicrobial and anticancer properties .
Uniqueness
4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial development.
Properties
IUPAC Name |
4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c1-11-14(25-17(19-11)22-8-4-5-9-22)15(23)21-16-20-13(10-24-16)12-6-2-3-7-18-12/h2-10H,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSLYRHFZATUFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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